![molecular formula C17H21N3O3S B2623407 N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 2034572-17-1](/img/structure/B2623407.png)
N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide
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Description
The compound is a complex organic molecule that contains several functional groups, including a furan ring, a morpholine ring, and a pyridine ring. Furan is a five-membered aromatic ring with four carbon atoms and one oxygen atom . Morpholine is a six-membered ring containing four carbon atoms, one nitrogen atom, and one oxygen atom. Pyridine is a six-membered ring with five carbon atoms and one nitrogen atom.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the furan ring could be synthesized using methods such as the Paal-Knorr synthesis . The morpholine ring could be synthesized from diethylene glycol and ammonia under pressure . The pyridine ring could be synthesized using methods such as the Chichibabin pyridine synthesis .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the furan ring could undergo reactions such as electrophilic substitution or oxidation . The morpholine ring could undergo reactions such as alkylation or acylation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the size and shape of the molecule, the presence of polar or nonpolar groups, and the overall charge distribution would all influence properties such as solubility, melting point, boiling point, and reactivity .Future Directions
Mechanism of Action
Target of Action
Furan derivatives, which this compound is a part of, have been known to act on various targets or receptors in the body like mao inhibitors, kappa opioid receptor agonist, sigma receptor agonist, gaba receptor agonist, cox-2 inhibitor, beta blockers, μ opioid receptor agonist, muscarinic receptor agonist, α-adrenergic blockers, calcium channel blockers etc .
Mode of Action
The furan ring, a constituent of this compound, is known to improve pharmacokinetic characteristics of lead molecules, optimizing solubility and bioavailability parameters of proposed poorly soluble lead molecules .
Biochemical Pathways
Furan derivatives, which this compound is a part of, are known to have broad scope in remedying various dispositions in clinical medicines . The downstream effects of these pathways would depend on the specific targets and their roles in the body.
Pharmacokinetics
The presence of the furan ring in this compound is known to improve pharmacokinetic characteristics of lead molecules, optimizing solubility and bioavailability parameters of proposed poorly soluble lead molecules .
Result of Action
Furan derivatives, which this compound is a part of, are known to have broad therapeutic properties, encouraging medicinal chemists to synthesize a large number of novel chemotherapeutic agents .
properties
IUPAC Name |
N-[2-(furan-3-yl)-2-thiomorpholin-4-ylethyl]-1-methyl-2-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c1-19-5-2-3-14(17(19)22)16(21)18-11-15(13-4-8-23-12-13)20-6-9-24-10-7-20/h2-5,8,12,15H,6-7,9-11H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCUWYBWBPDRBEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)NCC(C2=COC=C2)N3CCSCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide |
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